molecular formula C17H18ClNO4S2 B3926989 N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B3926989
M. Wt: 399.9 g/mol
InChI Key: LHQBOPKPBNNXIX-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the University of North Carolina at Chapel Hill in 2007 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of CCG-1423 is not fully understood, but it is believed to work by inhibiting the activity of a protein called Rho kinase. Rho kinase is involved in various cellular processes, including cell migration, cell division, and cell death. By inhibiting the activity of Rho kinase, CCG-1423 may be able to prevent the growth and spread of cancer cells and reduce inflammation in the brain.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of Rho kinase, which can lead to a reduction in the growth and spread of cancer cells. It has also been shown to reduce inflammation in the brain, which may be beneficial for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using CCG-1423 in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using CCG-1423 is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on CCG-1423. One area of research could be to investigate its potential as a treatment for other types of cancer, such as lung cancer and pancreatic cancer. Another area of research could be to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, future research could focus on developing more potent and selective inhibitors of Rho kinase, which could have even greater therapeutic potential.

Scientific Research Applications

CCG-1423 has been used in various scientific studies to investigate its potential therapeutic applications. It has been shown to have anti-cancer properties and has been used in studies to investigate its potential as a treatment for breast cancer, prostate cancer, and other types of cancer. It has also been used in studies to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-14-3-1-13(2-4-14)12-24-10-7-19-25(20,21)15-5-6-16-17(11-15)23-9-8-22-16/h1-6,11,19H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQBOPKPBNNXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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